For example, a series of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine derivatives were synthesized as potential antihypertensive agents []. While the specific synthesis of 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is not described in the provided literature, it is reasonable to assume that similar synthetic strategies could be employed.
For instance, in the crystal structure of 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the reduced pyridine ring adopts a half-chair conformation with the methylsulfonyl substituent in an equatorial position []. This information suggests that substituents on the pyrazolo[4,3-c]pyridine scaffold can influence its three-dimensional structure, which could have implications for its binding affinity to biological targets.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7